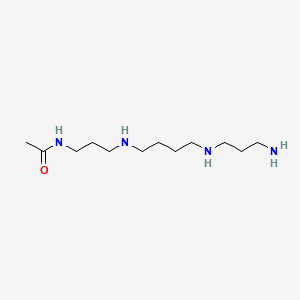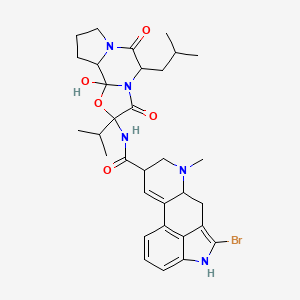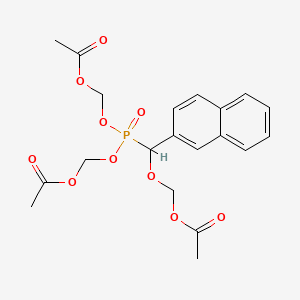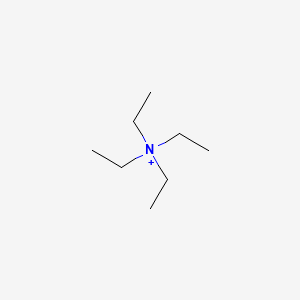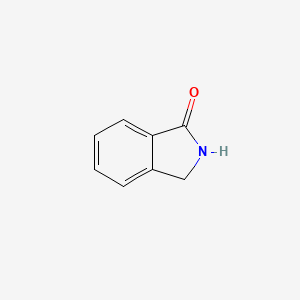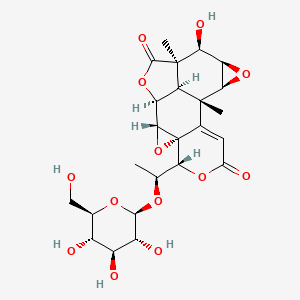
Inumakilactone A glycoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inumakilactone A glycoside is an organooxygen compound and an organic heterotricyclic compound.
Applications De Recherche Scientifique
Structural Analysis and Molecular Characterization
Inumakilactone has been subject to structural analysis, contributing to our understanding of its molecular composition. A study by Godfrey & Waters (1975) elucidates the crystal and molecular structure of inumakilactone, highlighting its unique bisnorditerpenoid molecule structure.
Phytochemical Investigation and Hypoglycemic Activity
Research has delved into the isolation of various compounds from plant sources, including monoterpenoid coumarins, and their potential hypoglycemic activities. Deng et al. (2014) conducted a study on Clausena lansium peels, which included the isolation of new monoterpenoid coumarins and their evaluation for hypoglycemic activity in vitro (Deng et al., 2014).
Metabolic Profiling in Plant Defense
Inumakilactone A glycoside may play a role in plant defense mechanisms. Aliferis et al. (2014) presented a metabolic profiling strategy for understanding plant defense against fungal pathogens, which could include compounds like this compound (Aliferis et al., 2014).
Pharmacological Effects and Metabolism
Research also focuses on the pharmacokinetic properties of various glycosides. Wang et al. (2014) developed a method for studying the pharmacokinetic behaviors of different glycosides, which could be relevant for understanding this compound's effects (Wang et al., 2014).
Cytotoxic Activities
Studies have explored the cytotoxic activities of various glycosides, which may offer insights into the potential applications of this compound in cancer treatment. For example, Shi et al. (2014) investigated the cytotoxic effects of cardiac glycosides against human cancer cell lines (Shi et al., 2014).
Propriétés
Numéro CAS |
37850-48-9 |
|---|---|
Formule moléculaire |
C24H30O13 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
(1S,2R,4S,5R,10S,11S,13R,14R,15R,18R)-14-hydroxy-10,15-dimethyl-5-[(1S)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione |
InChI |
InChI=1S/C24H30O13/c1-6(32-20-12(29)11(28)10(27)7(5-25)33-20)17-24-8(4-9(26)34-17)22(2)15-13(19(24)37-24)36-21(31)23(15,3)16(30)14-18(22)35-14/h4,6-7,10-20,25,27-30H,5H2,1-3H3/t6-,7+,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,22+,23+,24+/m0/s1 |
Clé InChI |
QGWDZDZECYBAPW-KPCMHIKZSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1[C@]23[C@H](O2)[C@@H]4[C@H]5[C@]([C@H]([C@@H]6[C@H]([C@@]5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O |
SMILES canonique |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)
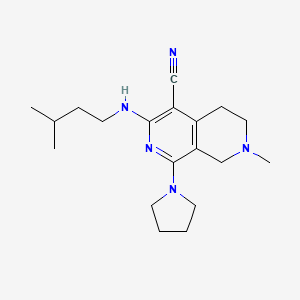
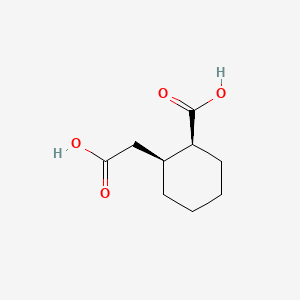
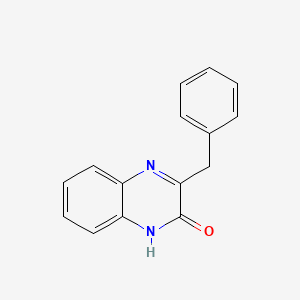


![[1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-](/img/structure/B1195896.png)

